![molecular formula C9H8N4OS B7728770 CID 5354107](/img/structure/B7728770.png)
CID 5354107
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Description
CID 5354107 is a useful research compound. Its molecular formula is C9H8N4OS and its molecular weight is 220.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5354107 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5354107 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- CID 5354107 has been investigated for its effects on ion channels. Specifically, it shows inhibition activity against the TRPV3 ion channel . TRPV3 channels are involved in sensory perception, skin health, and thermoregulation. Understanding how CID 5354107 interacts with TRPV3 could lead to novel therapies for pain management, skin disorders, and temperature-related conditions.
- Research suggests that CID 5354107 may have anticancer properties. Its chemical structure and biological activity make it a candidate for further exploration in cancer treatment. Investigating its impact on cancer cell growth, apoptosis, and metastasis could reveal valuable insights .
- Scientists use CID 5354107 in proteomics studies. It serves as a tool compound for investigating protein interactions, post-translational modifications, and signaling pathways. Its ability to bind to specific proteins makes it valuable for understanding cellular processes .
Ion Channel Modulation
Anticancer Potential
Proteomics Research
properties
IUPAC Name |
[(2-oxoindol-3-yl)amino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-9(15)13-12-7-5-3-1-2-4-6(5)11-8(7)14/h1-4H,(H3,10,13,15)(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEMRAMJSGBARH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5354107 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.